Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate
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Overview
Description
Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate is an organic compound with the molecular formula C12H14O4 It is a derivative of butanoic acid and features a formyl group and a hydroxyphenyl group attached to the butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate typically involves the esterification of 4-formyl-3-hydroxyphenylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: 4-carboxy-3-hydroxyphenylbutanoate
Reduction: 4-hydroxymethyl-3-hydroxyphenylbutanoate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-hydroxyphenyl)butanoate
- Methyl 2-(4-hydroxyphenyl)butanoate
- Methyl 2-(4-formylphenyl)butanoate
Uniqueness
Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate is unique due to the presence of both a formyl and a hydroxy group on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and interactions compared to similar compounds that lack one of these groups.
Properties
Molecular Formula |
C12H14O4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
methyl 2-(4-formyl-3-hydroxyphenyl)butanoate |
InChI |
InChI=1S/C12H14O4/c1-3-10(12(15)16-2)8-4-5-9(7-13)11(14)6-8/h4-7,10,14H,3H2,1-2H3 |
InChI Key |
FQUXHZNRRNPITL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C=O)O)C(=O)OC |
Origin of Product |
United States |
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